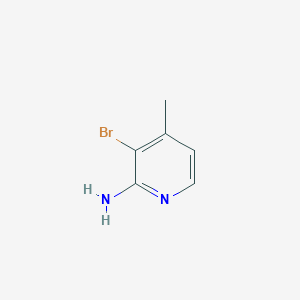

2-Amino-3-bromo-4-picolina

Descripción general

Descripción

2-Amino-3-bromo-4-picoline (2-ABP) is a heterocyclic compound with a unique chemical structure that has been studied for its various applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic organic compound. Due to its unique chemical structure, 2-ABP has been used in a variety of scientific applications, ranging from synthesis methods to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Síntesis del pigmento de edad ocular A2-E 2-Amino-3-bromo-4-picolina se utiliza en la síntesis total del pigmento de edad ocular A2-E . Esto implica la combinación de 2 equivalentes de retinal (vitamina A) y 1 equivalente de etanolamina .

Preparación de metoxi-2-(2-piridil)indoles

Este compuesto también se utiliza en la preparación de metoxi-2-(2-piridil)indoles . Los indoles son una clase de compuestos orgánicos que son importantes tanto en la química natural como en la sintética.

Reacción de acoplamiento de Suzuki

this compound se utiliza en la preparación de 2-(2′,4′-difluorofenil)-4-metilpiridina, mediante una reacción de acoplamiento de Suzuki con ácido 2,4-difluorofenilborónico . El acoplamiento de Suzuki es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en la síntesis orgánica.

Estudio de propiedades fisicoquímicas

El compuesto se utiliza en el estudio de propiedades fisicoquímicas como la refracción molar, la solubilidad en agua y la lipofilia . Estas propiedades son importantes para comprender el comportamiento del compuesto en diversos entornos.

Estudio de farmacocinética

this compound se utiliza en el estudio de la farmacocinética, incluida la absorción gastrointestinal, la permeabilidad a la barrera hematoencefálica y los inhibidores del CYP . Estos estudios son cruciales en el desarrollo de fármacos y para comprender cómo se absorbe, se distribuye, se metaboliza y se excreta el compuesto en el cuerpo.

Estudio de tautomerización y estructura molecular

El compuesto se utiliza en el estudio de la tautomerización, la estructura molecular y la estructura del estado de transición . Estos estudios ayudan a comprender la estabilidad del compuesto y su reactividad en diversas reacciones químicas.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3-picoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-bromo-4-picoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in various cellular processes including inflammation and stress responses . The nature of these interactions often involves the binding of 2-Amino-3-bromo-4-picoline to the active site of the enzyme, potentially inhibiting its activity and thereby modulating the biochemical pathways it controls.

Cellular Effects

The effects of 2-Amino-3-bromo-4-picoline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAP kinase can lead to altered signaling pathways that regulate the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . These changes can have downstream effects on gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, 2-Amino-3-bromo-4-picoline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes like p38α MAP kinase by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, particularly in pathways related to inflammation and stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-bromo-4-picoline can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-bromo-4-picoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 2-Amino-3-bromo-4-picoline in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can occur, including potential damage to tissues and organs . Threshold effects are often observed, where a specific dosage is required to achieve a significant biochemical or physiological response.

Metabolic Pathways

2-Amino-3-bromo-4-picoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as p38α MAP kinase highlight its role in modulating key biochemical pathways related to inflammation and cellular stress responses.

Transport and Distribution

Within cells and tissues, 2-Amino-3-bromo-4-picoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2-Amino-3-bromo-4-picoline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . For example, its presence in the cytoplasm versus the nucleus can lead to distinct biochemical outcomes.

Propiedades

IUPAC Name |

3-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCXUVNUUYYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560029 | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40073-38-9 | |

| Record name | 3-Bromo-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)